Naloxegol oxalate
描述
纳洛酮草酸盐是阿斯利康开发的一种外周选择性阿片类拮抗剂。它主要用于治疗成人慢性非癌性疼痛患者的阿片类药物引起的便秘。 该化合物是纳洛酮的聚乙二醇化衍生物,使其能够选择性地靶向外周阿片受体,而不穿过血脑屏障 .
作用机制
纳洛酮草酸盐作为阿片类药物在μ-阿片受体上的结合拮抗剂发挥作用。当以推荐剂量水平给药时,它在胃肠道等组织中充当外周作用的μ-阿片受体拮抗剂。 这种作用通过抑制胃肠道转运时间的延迟来减少阿片类药物的便秘作用 .
类似化合物:
- 甲基纳洛酮
- 阿维莫潘
比较: 纳洛酮草酸盐由于其聚乙二醇化结构而独一无二,这使其能够选择性地靶向外周阿片受体,而不穿过血脑屏障。 该特性将其与其他类似化合物(如甲基纳洛酮和阿维莫潘)区分开来,这些化合物可能具有不同的药代动力学特性和作用机制 .
生化分析
Biochemical Properties
Naloxegol Oxalate exhibits linear and time-independent pharmacokinetics . The primary route of this compound elimination is via hepatic metabolism, with renal excretion playing a minimal role . It is a sensitive substrate of cytochrome P450 (CYP) 3A and its exposure is likely to be meaningfully altered by moderate and strong CYP3A modulators .
Cellular Effects
This compound functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids .
Molecular Mechanism
This compound is an antagonist of opioid binding at the mu-opioid receptor . When administered at the recommended dose levels, this compound functions as a peripherally-acting mu-opioid receptor antagonist .
Temporal Effects in Laboratory Settings
Over a wide dose range, the pharmacokinetic properties of this compound appear to be time-and dose-independent . This compound is rapidly absorbed, with mean time to maximum plasma concentration of less than 2 hours .
Metabolic Pathways
This compound is metabolized primarily by the CYP P450 3A4 enzyme system and undergoes enterohepatic recycling . In a mass balance study in humans, a total of 6 metabolites were identified in plasma, urine, and feces .
准备方法
合成路线和反应条件: 纳洛酮草酸盐的合成源于纳洛酮。该过程涉及聚乙二醇化,其中聚乙二醇 (PEG) 链连接到纳洛酮以形成纳洛酮。最后一步涉及将纳洛酮转化为其草酸盐形式。 这种新路线具有高产率和大于 99.5% 的纯度,杂质最少 .
工业生产方法: 纳洛酮草酸盐的工业生产遵循一个稳健且商业上可行的过程。合成从盐酸纳洛酮开始,以纳洛酮的草酸盐结束。 该方法平衡了安全性、效率和经济性,使其适合大规模生产 .
化学反应分析
反应类型: 纳洛酮草酸盐主要由于存在聚乙二醇化结构而发生取代反应。 在正常的生理条件下,它通常不会发生氧化或还原反应 .
常见试剂和条件: 聚乙二醇化过程涉及使用诸如聚乙二醇和催化剂之类的试剂来促进 PEG 链连接到纳洛酮。 转化为草酸盐形式涉及使用草酸 .
形成的主要产物: 这些反应形成的主要产物是纳洛酮草酸盐,它是一种药学上可接受的盐,具有高纯度和最少的杂质 .
科学研究应用
纳洛酮草酸盐在科学研究中有多种应用,特别是在医学和药理学领域。它被用来研究阿片类药物引起的便秘的治疗及其对胃肠道运动的影响。 研究表明,纳洛酮草酸盐可以通过缓解便秘而不会影响阿片类药物的镇痛作用,从而改善慢性非癌性疼痛患者的生活质量 .
相似化合物的比较
- Methylnaltrexone
- Alvimopan
Comparison: Naloxegol oxalate is unique due to its PEGylated structure, which allows it to selectively target peripheral opioid receptors without crossing the blood-brain barrier. This characteristic distinguishes it from other similar compounds like methylnaltrexone and alvimopan, which may have different pharmacokinetic properties and mechanisms of action .
This compound’s ability to alleviate opioid-induced constipation without affecting central opioid receptors makes it a valuable therapeutic agent in managing chronic non-cancer pain .
属性
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIRXLCPODKLG-VUTNLTPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159395 | |
Record name | Naloxegol oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354744-91-4 | |
Record name | Naloxegol oxalate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354744914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naloxegol oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALOXEGOL OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65I14TNM33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。